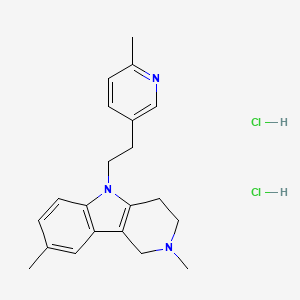

Latrepirdine dihydrochloride

Vue d'ensemble

Description

Latrepirdine dihydrochloride, also known as Dimebolin dihydrochloride, is a neuroactive compound with antagonist activity at histaminergic, α-adrenergic, and serotonergic receptors . It stimulates amyloid precursor protein (APP) catabolism and amyloid-β (Aβ) secretion . It was originally marketed as a non-selective antihistamine in Russia .

Molecular Structure Analysis

The molecular formula of Latrepirdine dihydrochloride is C21H27Cl2N3 . It has an average mass of 392.365 Da and a monoisotopic mass of 391.158203 Da .Physical And Chemical Properties Analysis

Latrepirdine dihydrochloride is a powder with a molecular weight of 392.37 . It has a solubility of 6.4 mg/mL in DMSO .Applications De Recherche Scientifique

Alzheimer's Disease Treatment : Latrepirdine showed potential in improving cognition and reducing the progression of neuropathology in an Alzheimer's mouse model. It exhibited pro-autophagic properties and reduced the accumulation of Aβ42 and α-synuclein, which are associated with Alzheimer's disease ((Steele et al., 2013)).

Huntington Disease Management : A study on patients with mild to moderate Huntington disease found that Latrepirdine did not significantly improve cognition or global function compared to placebo, although it was safe and well-tolerated ((Kieburtz et al., 2013)).

Meta-Analysis on Cognitive Function : A meta-analysis of randomized controlled trials found heterogeneous results, with Latrepirdine showing a tendency to improve cognitive scores in Alzheimer's disease patients, although not significantly ((Cano-Cuenca et al., 2013)).

Molecular Mechanisms in Neurodegenerative Diseases : Latrepirdine's molecular mechanisms, including its impact on mitochondrial function, calcium influx, and intracellular catabolic pathways, have been investigated to understand its clinical benefits in Alzheimer’s and Parkinson’s diseases ((Bharadwaj et al., 2013)).

Autophagy Stimulation and α-synuclein Reduction : Latrepirdine was found to stimulate autophagy and reduce the accumulation of α-synuclein in cells and mouse brain, suggesting its potential utility in treating synucleinopathies ((Steele et al., 2012)).

Activation of AMP-activated Protein Kinase : Latrepirdine was identified as a potent activator of AMP-activated protein kinase, reducing neuronal excitability and potentially contributing to its neuroprotective effects ((Weisová et al., 2013)).

Amyloid-β Aggregation and Toxicity : Latrepirdine was studied for its effects on amyloid-β aggregation and toxicity, with findings suggesting that its ability to modulate Aβ aggregation is independent of its neuroprotective effects ((Porter et al., 2016)).

Preclinical Studies Review : A systematic review of preclinical studies involving Latrepirdine highlighted its capacity to modulate targets related to mitochondria, acetylcholinesterase activity, and intraneuronal calcium levels, although the results were heterogeneous and controversial ((Cano-Cuenca et al., 2015)).

Enhancing Autophagy and Reducing GFP-Aβ42 Levels : Latrepirdine was shown to enhance autophagy and reduce intracellular GFP-Aβ42 levels in yeast, suggesting a novel mechanism of action in inducing autophagy and reducing Aβ42 levels ((Bharadwaj et al., 2012)).

Cerebral Glucose Utilization in Mice : A study found that Latrepirdine enhanced cerebral glucose utilization in aged mice, indicating its potential impact on cerebral metabolism and implications for Alzheimer's disease treatment ((Day et al., 2011)).

Mécanisme D'action

Latrepirdine has been reported to possess several properties that are potentially relevant to the treatment of neurodegenerative diseases. It has shown to protect cultured cells from the cytotoxicity of amyloid-β (Aβ) peptide, stabilize mitochondrial function and calcium homeostasis, modulate Aβ release from cultured cells, isolated intact nerve terminals, and from hippocampal neurons in living mouse brain, and promote neurogenesis in the murine hippocampus . It is also a potent activator of AMP-activated protein kinase (AMPK) .

Safety and Hazards

Propriétés

IUPAC Name |

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3.2ClH/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17;;/h4-7,12-13H,8-11,14H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWLIQOLGOZTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243103 | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Latrepirdine dihydrochloride | |

CAS RN |

97657-92-6 | |

| Record name | Latrepirdine dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097657926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B9414QQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

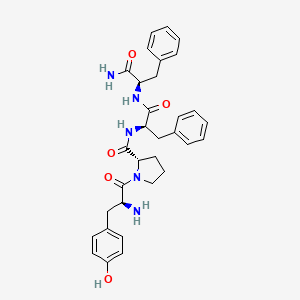

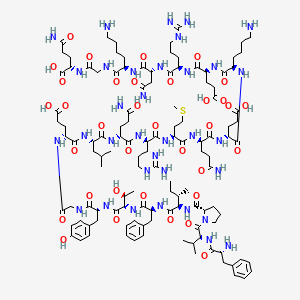

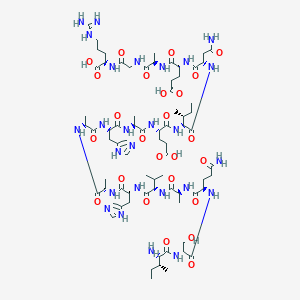

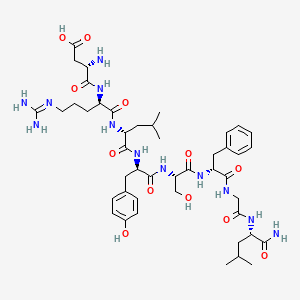

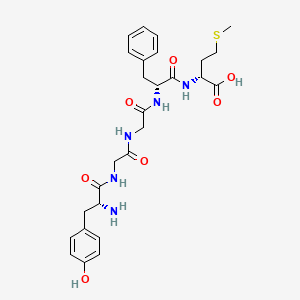

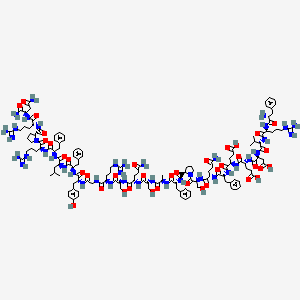

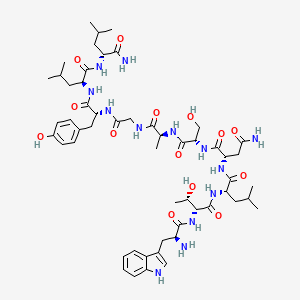

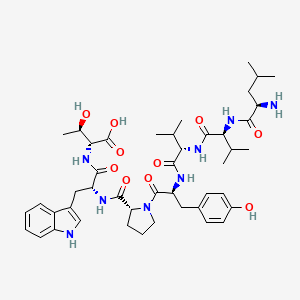

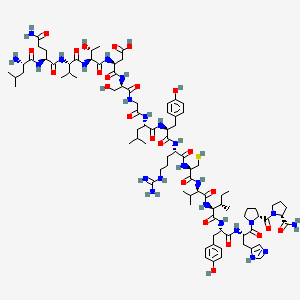

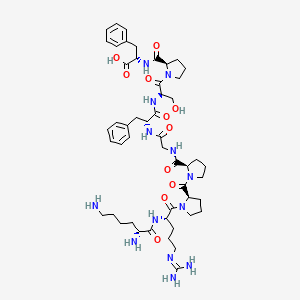

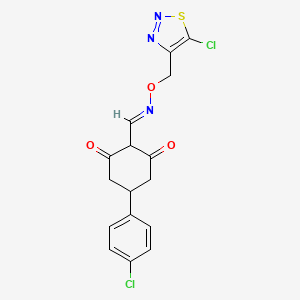

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S,7S)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7886976.png)

![[(1R,2R,6S,7S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B7886990.png)

![(3S,6R)-5-amino-2-(aminomethyl)-6-[(3S,6S)-4,6-diamino-3-[(3R,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B7887015.png)